Bifenox-d3
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Overview
Description
Bifenox-d3 is a deuterated analog of Bifenox, an organic compound primarily used as an herbicide. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving the tracking and analysis of chemical reactions and metabolic pathways.
Preparation Methods
The synthesis of Bifenox-d3 involves the incorporation of deuterium atoms into the Bifenox molecule. The final step in the synthesis of Bifenox, as described in the Mobil patent, includes an Ullmann condensation between the potassium salt of 2,4-dichlorophenol and methyl 2-nitro-5-chlorobenzoic acid . For this compound, deuterium is introduced at specific positions in the molecule, typically through the use of deuterated reagents and solvents .
Chemical Reactions Analysis
Bifenox-d3, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bifenox-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetics studies.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development and testing of new herbicides and pesticides.
Mechanism of Action
Bifenox-d3 exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase, which is necessary for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX in plant cells, a potent photosensitizer that activates oxygen, leading to lipid peroxidation. Both light and oxygen are required for this process to kill the plant .
Comparison with Similar Compounds
Bifenox-d3 is similar to other herbicides in the nitrophenyl ether class, such as:
Nitrofen: The oldest member of this class, first registered for sale in 1964.
Acifluorfen: Developed by Rohm & Haas and launched as its sodium salt with the brand name Blazer in 1980.
Compared to these compounds, this compound has improved properties, including a wider spectrum of herbicidal effect and better safety to some crops .
Properties
Molecular Formula |
C14H9Cl2NO5 |
---|---|
Molecular Weight |
345.1 g/mol |
IUPAC Name |
trideuteriomethyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate |
InChI |
InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i1D3 |
InChI Key |
SUSRORUBZHMPCO-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.